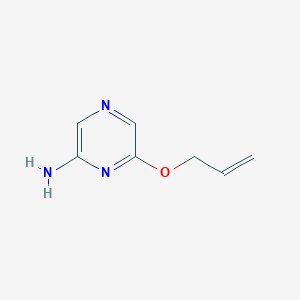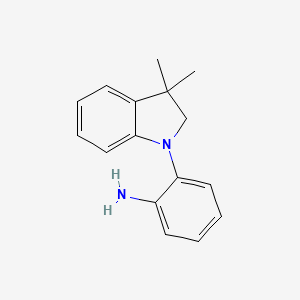
5-(2-methyl-1,3-thiazol-4-yl)-1H-pyrazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-methyl-1,3-thiazol-4-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features both a thiazole and a pyrazole ring. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-methyl-1,3-thiazol-4-yl)-1H-pyrazole-3-carboxylic acid typically involves the formation of the thiazole and pyrazole rings followed by their coupling. One common method involves the reaction of 2-methylthiazole with hydrazine to form the pyrazole ring, followed by carboxylation to introduce the carboxylic acid group .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-methyl-1,3-thiazol-4-yl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a new alkyl or aryl group .
Wissenschaftliche Forschungsanwendungen
5-(2-methyl-1,3-thiazol-4-yl)-1H-pyrazole-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-(2-methyl-1,3-thiazol-4-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to therapeutic effects. For example, it may inhibit a key enzyme involved in inflammation or cancer progression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminothiazole: Known for its antimicrobial and anticancer activities.
Thiazole derivatives: Exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and antiviral properties.
Uniqueness
What sets 5-(2-methyl-1,3-thiazol-4-yl)-1H-pyrazole-3-carboxylic acid apart is its unique combination of thiazole and pyrazole rings, which can confer distinct biological activities and therapeutic potential .
Eigenschaften
Molekularformel |
C8H7N3O2S |
|---|---|
Molekulargewicht |
209.23 g/mol |
IUPAC-Name |
3-(2-methyl-1,3-thiazol-4-yl)-1H-pyrazole-5-carboxylic acid |
InChI |
InChI=1S/C8H7N3O2S/c1-4-9-7(3-14-4)5-2-6(8(12)13)11-10-5/h2-3H,1H3,(H,10,11)(H,12,13) |
InChI-Schlüssel |
VIWRSRSMVVJOSV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CS1)C2=NNC(=C2)C(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Ethyl 5-acetyl-1-[(3-methoxyphenyl)methyl]pyrazole-3-carboxylate](/img/structure/B8591993.png)
![1-Amino-2-[(2-methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid](/img/structure/B8591997.png)
![8-Methyl-1,2,3,4-tetrahydro-chromeno[3,4-c]pyridin-5-one](/img/structure/B8592003.png)
![N-[(4-acetylphenyl)methyl]acetamide](/img/structure/B8592019.png)
